Metabolic Stability: Fluorine Substitution Confers Resistance to Aldehyde Oxidase and Drastically Improves Mouse PK Parameters
JH-Xvii-10 (compound 10) was engineered by introducing a fluorine atom at the 2-position of the azaindole ring to block aldehyde oxidase (AO)-mediated metabolism, a liability that severely limited the oral exposure of its predecessor, JH-XIV-68-3 (compound 3). In male C57Bl/6 mice, JH-Xvii-10 (2 mg/kg IV) demonstrated a plasma AUCinf of 8947.2 ± 4389.5 h·ng/mL, compared to only 504.9 ± 59.6 h·ng/mL for JH-XIV-68-3 (5 mg/kg IV) [1]. Clearance (Cl) for JH-Xvii-10 was 5.9 ± 5.4 mL/min/kg, versus 166.6 ± 20.0 mL/min/kg for JH-XIV-68-3, representing a >28-fold reduction [2].
| Evidence Dimension | In vivo mouse pharmacokinetics (IV administration) |
|---|---|
| Target Compound Data | AUCinf = 8947.2 ± 4389.5 h·ng/mL; Cl = 5.9 ± 5.4 mL/min/kg |
| Comparator Or Baseline | JH-XIV-68-3 (AUCinf = 504.9 ± 59.6 h·ng/mL; Cl = 166.6 ± 20.0 mL/min/kg) |
| Quantified Difference | AUCinf increased >17-fold; clearance reduced >28-fold |
| Conditions | Male C57Bl/6 mice; JH-Xvii-10 at 2 mg/kg IV; JH-XIV-68-3 at 5 mg/kg IV |
Why This Matters
The dramatically improved systemic exposure and reduced clearance of JH-Xvii-10 enable more robust in vivo efficacy studies with lower doses and less frequent administration, reducing compound consumption and cost.
- [1] Powell, C. E.; Hatcher, J. M.; et al. Selective Macrocyclic Inhibitors of DYRK1A/B. ACS Med. Chem. Lett. 2022, 13 (4), 577–585. View Source
- [2] Powell, C. E.; Hatcher, J. M.; et al. Selective Macrocyclic Inhibitors of DYRK1A/B. ACS Med. Chem. Lett. 2022, 13 (4), 577–585. View Source
